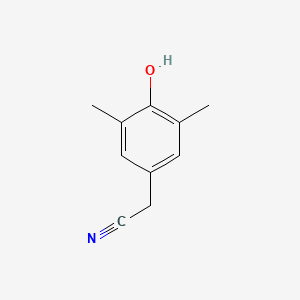
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile is an organic compound with a phenolic structure It is characterized by the presence of two methyl groups and a hydroxyl group on the phenyl ring, along with an acetonitrile group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and acetonitrile.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide.
Procedure: The 3,5-dimethylphenol is first reacted with a suitable halogenating agent, such as bromine or chlorine, to introduce a halogen atom at the para position relative to the hydroxyl group. This intermediate is then reacted with acetonitrile in the presence of a base to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or sulfonic acid derivatives.
科学的研究の応用
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes.
類似化合物との比較
Similar Compounds
(3,5-Dimethyl-4-hydroxy-phenyl)-methanol: Similar structure but with a methanol group instead of a nitrile group.
(3,5-Dimethyl-4-hydroxy-phenyl)-ethanol: Similar structure but with an ethanol group instead of a nitrile group.
Uniqueness
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the phenyl ring
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
2-(4-hydroxy-3,5-dimethylphenyl)acetonitrile |
InChI |
InChI=1S/C10H11NO/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,12H,3H2,1-2H3 |
InChIキー |
JOXVSUUABHLJFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


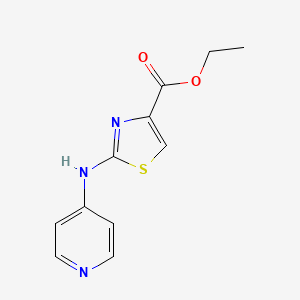
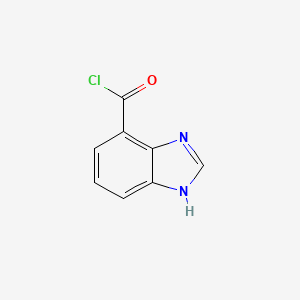
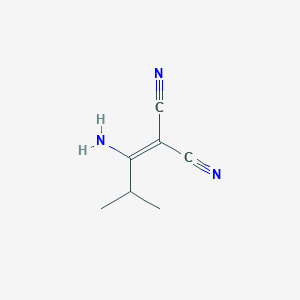
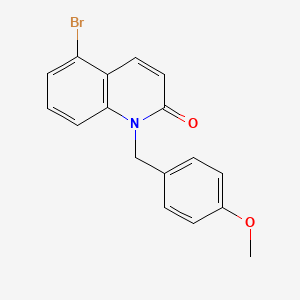
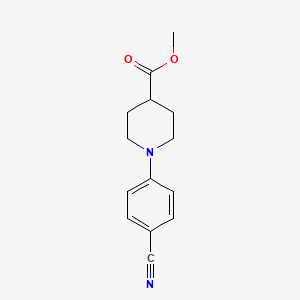
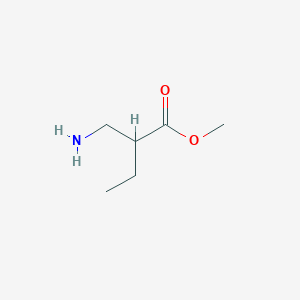
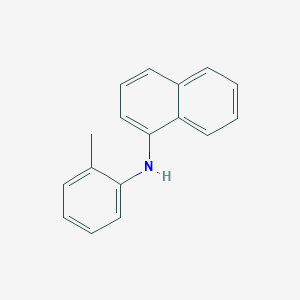
![2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B8698708.png)


![[4-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B8698719.png)



